
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them subjects of significant research interest in fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- typically involves multi-step organic synthesis. Common starting materials might include benzothiophene derivatives and thiadiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfur or nitrogen atoms within the heterocyclic rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be possible, particularly on the methylthio group or other substituents.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include modified versions of the original compound with different functional groups or altered ring structures.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, the compound might be explored for its therapeutic potential, possibly targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, such compounds could be used in the development of new materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core structure and may exhibit similar chemical properties.
Thiadiazole derivatives: Compounds containing the thiadiazole ring might have comparable reactivity and biological activity.
Pyrimidinone derivatives: These compounds include the pyrimidinone ring and could have similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- lies in its specific combination of heterocyclic rings and functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
110543-87-8 |
|---|---|
分子式 |
C12H7N3OS3 |
分子量 |
305.4 g/mol |
IUPAC名 |
13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaen-16-one |
InChI |
InChI=1S/C12H7N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H,1H3 |
InChIキー |
KEHPKMSBRCDRJX-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


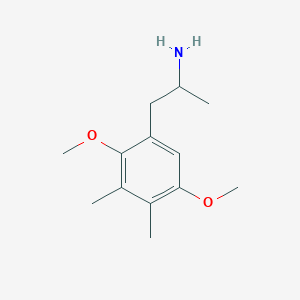
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
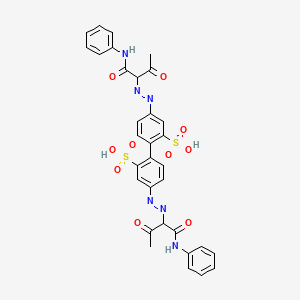
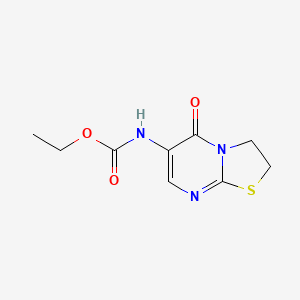

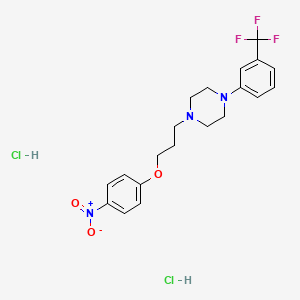
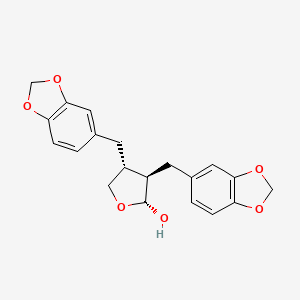


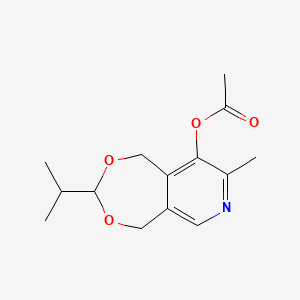


![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)

